molecular formula C14H21NO B126429 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 148258-42-8

7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B126429
CAS No.: 148258-42-8
M. Wt: 219.32 g/mol
InChI Key: RMRODALMKPMZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine: is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.328 g/mol . This compound is part of the tetralin family, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclohexane ring. The presence of a methoxy group at the 7th position and a propylamine group at the 2nd position makes this compound unique and potentially useful in various scientific and industrial applications.

Properties

CAS No.

148258-42-8

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C14H21NO/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3

InChI Key

RMRODALMKPMZFW-UHFFFAOYSA-N

SMILES

CCCNC1CCC2=C(C1)C=C(C=C2)OC

Canonical SMILES

CCCNC1CCC2=C(C1)C=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine can be achieved through several methods. One common approach involves the reaction of methoxy acetone with ammonia in the presence of a metallic-type hydrogenation catalyst such as palladium/carbon, platinum/carbon, or nickel . The reaction is carried out under hydrogenation conditions, which typically involve the use of hydrogen gas and elevated temperatures and pressures.

Industrial Production Methods: For industrial-scale production, the preparation method involves contacting methoxy acetone with ammonia in the presence of a metallic-type hydrogenation catalyst. The catalyst is selected from palladium/carbon, platinum/carbon, or nickel, and the reaction is carried out under hydrogenation conditions. This method is advantageous due to its high yield and suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as Lewis acids.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and neuroprotective effects. Its structure allows it to interact with biological targets, making it a candidate for drug development .

Medicine: In medicine, this compound is being explored for its potential therapeutic effects. Research is ongoing to determine its efficacy in treating various conditions, including neurological disorders and inflammation .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to the presence of both a methoxy group and a propylamine group, which confer distinct chemical and biological properties.

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